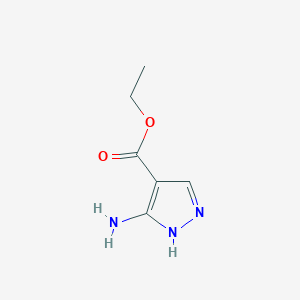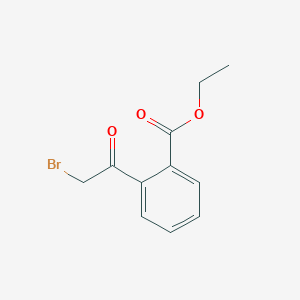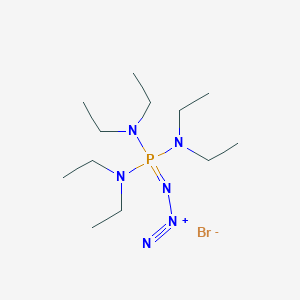
N-(3-Hydroxy-7-cis-Tetradecenoyl)homoserinlacton
Übersicht
Beschreibung
N-(3-hydroxy-7-cis tetradecenoyl)-L-Homoserine lactone is a chemical compound that belongs to the class of N-acyl-homoserine lactones. These compounds are known for their role in quorum sensing, a mechanism by which bacteria communicate with each other to coordinate various physiological activities. This particular compound is produced by certain strains of bacteria, such as Pseudomonas fluorescens, and plays a crucial role in regulating gene expression related to secondary metabolite production and virulence .
Wissenschaftliche Forschungsanwendungen
N-(3-Hydroxy-7-cis-Tetradecenoyl)-L-Homoserinlacton hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung zur Untersuchung der Synthese und Reaktion von Acyl-Homoserinlactonen.
Biologie: Spielt eine Rolle in Quorum-Sensing-Studien, um die Kommunikation und das Verhalten von Bakterien zu verstehen.
Medizin: Untersucht auf sein Potenzial zur Kontrolle von bakteriellen Infektionen durch Störung der Quorum-Sensing.
5. Wirkmechanismus
Die Verbindung entfaltet ihre Wirkung, indem sie an spezifische Rezeptorproteine in Bakterienzellen bindet, was zur Aktivierung oder Unterdrückung von Zielgenen führt. Dieser Prozess beinhaltet die Bildung eines Komplexes zwischen der Verbindung und dem Rezeptor, der dann mit der DNA interagiert, um die Genexpression zu regulieren. Zu den molekularen Zielstrukturen gehören Gene, die an der Produktion sekundärer Metaboliten, Virulenz und Biofilmbildung beteiligt sind .
Ähnliche Verbindungen:
- N-Decanoyl-L-Homoserinlacton
- N-Hexanoyl-L-Homoserinlacton
- N-(3-Oxo-7-cis-Tetradecenoyl)-L-Homoserinlacton
Vergleich: N-(3-Hydroxy-7-cis-Tetradecenoyl)-L-Homoserinlacton ist einzigartig aufgrund des Vorhandenseins einer Hydroxylgruppe und einer cis-Doppelbindung in der Acylkette. Dieses strukturelle Merkmal beeinflusst seine Bindungsaffinität und Spezifität gegenüber Rezeptorproteinen, wodurch es sich von anderen Acyl-Homoserinlactonen unterscheidet.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxy-7-cis tetradecenoyl)-L-Homoserine lactone typically involves the acylation of L-homoserine lactone with 3-hydroxy-7-cis tetradecenoyl chloride. The reaction is carried out under mild conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as column chromatography .
Industrial Production Methods: Industrial production of this compound may involve fermentation processes using genetically engineered bacterial strains that overproduce the compound. The bacteria are cultured in large bioreactors, and the compound is extracted from the culture medium using organic solvents. The crude extract is then purified to obtain the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: N-(3-Hydroxy-7-cis-Tetradecenoyl)-L-Homoserinlacton kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppe kann oxidiert werden, um ein Keton zu bilden.
Reduktion: Die Doppelbindung in der Tetradecenoylkette kann reduziert werden, um eine gesättigte Acylkette zu bilden.
Substitution: Der Lactonring kann nukleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Pyridiniumchlorochromat (PCC) oder Kaliumpermanganat (KMnO4) können verwendet werden.
Reduktion: Katalytische Hydrierung mit Palladium auf Kohlenstoff (Pd/C) ist eine gängige Methode.
Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.
Hauptprodukte:
Oxidation: Bildung von N-(3-Oxo-7-cis-Tetradecenoyl)-L-Homoserinlacton.
Reduktion: Bildung von N-(3-Hydroxy-Tetradecanoyl)-L-Homoserinlacton.
Substitution: Bildung verschiedener substituierter Lactone, abhängig vom verwendeten Nukleophil.
Wirkmechanismus
The compound exerts its effects by binding to specific receptor proteins in bacterial cells, leading to the activation or repression of target genes. This process involves the formation of a complex between the compound and the receptor, which then interacts with the DNA to regulate gene expression. The molecular targets include genes involved in secondary metabolite production, virulence, and biofilm formation .
Vergleich Mit ähnlichen Verbindungen
- N-decanoyl-L-Homoserine lactone
- N-hexanoyl-L-Homoserine lactone
- N-(3-oxo-7-cis tetradecenoyl)-L-Homoserine lactone
Comparison: N-(3-hydroxy-7-cis tetradecenoyl)-L-Homoserine lactone is unique due to the presence of a hydroxyl group and a cis double bond in the acyl chain. This structural feature influences its binding affinity and specificity to receptor proteins, making it distinct from other acyl-homoserine lactones.
Eigenschaften
IUPAC Name |
(Z)-3-hydroxy-N-[(3S)-2-oxooxolan-3-yl]tetradec-7-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO4/c1-2-3-4-5-6-7-8-9-10-11-15(20)14-17(21)19-16-12-13-23-18(16)22/h7-8,15-16,20H,2-6,9-14H2,1H3,(H,19,21)/b8-7-/t15?,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSFGXWHLLUVRK-UPVLWJCGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCC(CC(=O)NC1CCOC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCC(CC(=O)N[C@H]1CCOC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone in bacterial communication?
A1: N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone (3OH, C(14:1)-HSL) is a type of N-acylhomoserine lactone (AHL), which are signaling molecules involved in bacterial quorum sensing. Quorum sensing allows bacteria to coordinate gene expression and behavior based on population density.
Q2: How does the production of N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone differ in Pseudomonas fluorescens and Rhizobium leguminosarum?
A: While both Pseudomonas fluorescens and Rhizobium leguminosarum utilize 3OH, C(14:1)-HSL for communication, their production mechanisms differ. In P. fluorescens, the HdtS enzyme directly synthesizes 3OH, C(14:1)-HSL. [] Conversely, R. leguminosarum relies on a complex quorum sensing network involving multiple AHLs and regulatory systems. [] The raiIR genes in R. leguminosarum are crucial for AHL production, with raiI encoding an enzyme that primarily synthesizes N-(3-hydroxyoctanoyl)-l-homoserine lactone (3OH,C8-HSL). [] Interestingly, the expression of raiI itself is influenced by 3OH, C(14:1)-HSL, indicating a complex interplay between different AHLs in this species. [] This intricate network highlights the sophisticated mechanisms bacteria have evolved to control gene expression and behavior through quorum sensing.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran](/img/structure/B164210.png)

![4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydron;platinum(2+);tetrachloride](/img/structure/B164213.png)

